7,8-Difluoronaphthalen-1-ol
Description
Significance of Fluorinated Naphthalene (B1677914) Scaffolds in Advanced Materials and Chemical Synthesis
The introduction of fluorine atoms into naphthalene scaffolds dramatically influences their chemical and physical properties, making them valuable in advanced materials and chemical synthesis. Fluorination can enhance thermal stability, solubility in organic solvents, and modify electronic properties, which is crucial for the development of materials like organic semiconductors and liquid crystals. researchgate.netresearchgate.netchemshuttle.com
In materials science, fluorinated naphthalenes are explored for their potential in creating materials with specific electronic or optical properties. smolecule.com For instance, fluorinated naphthalene diimides have been successfully used to create efficient and stable perovskite solar cells. nih.gov The strategic placement of fluorine atoms can lead to materials with enhanced charge mobilities, a desirable trait for organic electronics. d-nb.info Furthermore, the incorporation of fluorine can result in lower dielectric constants, a property sought after in materials for microelectronics. researchgate.net
In chemical synthesis, the fluorine-substituted polycyclic aromatic hydrocarbons (FPAHs) are valuable synthons. oup.com The presence of fluorine can direct the regioselectivity of further reactions and can be used to fine-tune the electronic nature of the molecule. This makes fluorinated naphthalenes versatile building blocks for more complex molecules, including pharmaceuticals and agrochemicals. chemshuttle.comsmolecule.com The development of new fluorinating agents and methods has expanded the accessibility and variety of these important compounds. oup.com
Overview of Difluoronaphthalenol Isomers in Current Research Paradigms
Difluoronaphthalenol isomers, which share the same molecular formula but differ in the arrangement of their atoms, are a subject of study in organic chemistry. ebsco.com The position of the fluorine atoms and the hydroxyl group on the naphthalene ring leads to a variety of isomers, each with unique properties. For example, 6,7-difluoronaphthalen-1-ol (B8224202) and 4,8-difluoronaphthalen-1-ol are isomers of 7,8-difluoronaphthalen-1-ol. nih.govnih.gov
The study of these isomers is important as their differing structures can lead to different biological activities and applications. For instance, in drug development, different isomers of a compound can have vastly different pharmacological effects. nih.gov In materials science, the isomeric form can influence the packing of molecules in a solid state, which in turn affects the material's bulk properties. researchgate.net
Research into difluoronaphthalenol isomers often involves their synthesis and characterization. Spectroscopic techniques like NMR are crucial for determining the precise structure of each isomer. rsc.org Theoretical studies, such as those using density functional theory (DFT), can provide insights into the relative stabilities and electronic properties of different isomers. rsc.orgmdpi.com
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆F₂O |
| Molecular Weight | 180.15 g/mol |
| CAS Number | 1004296-26-7 |
| SMILES | FC1=C(F)C=CC2=C1C(O)=CC=C2 |
Table 1: Properties of this compound. Data sourced from chemscene.com.
A patent application mentions the use of this compound in the synthesis of heterocyclic compounds that act as KRAS G12D inhibitors, which are being investigated for their potential in cancer treatment. google.com In one described synthesis, this compound is reacted with other chemical reagents in a multi-step process to produce the desired inhibitor compounds. google.com
Structure
3D Structure
Properties
IUPAC Name |
7,8-difluoronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRYDMSZWCSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of 7,8 Difluoronaphthalen 1 Ol Transformations
Understanding C-F Bond Formation and Cleavage Mechanisms
The inherent strength of the C-F bond presents a considerable challenge in the functionalization of fluorinated aromatic compounds. The formation of C-F bonds in aromatic systems like the naphthalene (B1677914) core of 7,8-Difluoronaphthalen-1-ol typically involves nucleophilic or electrophilic fluorination strategies. While specific studies on the synthesis of this compound are not extensively detailed in the provided search results, analogous transformations in fluoronaphthalenes often utilize methods like the Balz-Schiemann reaction or modern fluorinating agents.
Conversely, the cleavage of C-F bonds is a critical step in the derivatization of such compounds. Mechanistically, C-F bond activation can proceed through several pathways, including oxidative addition to a transition metal, fluoride (B91410) abstraction by a Lewis acid, or electron transfer processes. For a molecule like this compound, the presence of the hydroxyl group can influence the reactivity of the C-F bonds. The electron-donating nature of the hydroxyl group can modulate the electron density of the naphthalene ring system, thereby affecting the susceptibility of the C-F bonds to cleavage under different reaction conditions.
| C-F Bond Activation Method | General Mechanism | Applicability to this compound (Inferred) |
| Transition Metal-Catalyzed | Oxidative addition of the C-F bond to a low-valent metal center, followed by reductive elimination or other functionalization steps. | Could be employed for cross-coupling reactions, where the regioselectivity would be influenced by the electronic effects of the hydroxyl and fluoro substituents. |
| Lewis Acid-Mediated | Abstraction of a fluoride ion by a strong Lewis acid to generate a cationic intermediate, which can then be trapped by a nucleophile. | The presence of the hydroxyl group might complicate this approach due to potential coordination with the Lewis acid. |
| Reductive Defluorination | Single-electron transfer to the aromatic ring, leading to the formation of a radical anion and subsequent fluoride elimination. | The electron-rich nature of the naphthol ring might disfavor this pathway unless strong reducing agents are used. |
Role of Fluoride Ion as a Modulator in Organic Transformations
The fluoride ion, often a byproduct of C-F bond cleavage, can also play a significant role as a modulator in organic transformations. In the context of reactions involving this compound, fluoride ions can act as bases, nucleophiles, or catalysts, depending on the reaction environment. For instance, in polar aprotic solvents, fluoride ions can abstract protons, influencing the acidity of the hydroxyl group and potentially promoting subsequent reactions.
Furthermore, fluoride can participate in anion-π interactions with electron-deficient aromatic systems. While the naphthalene ring in this compound is not as electron-deficient as systems like naphthalene diimide, the presence of two fluorine atoms does induce a degree of electron withdrawal, which could allow for weak interactions with fluoride ions. These interactions could influence the conformational preferences of reaction intermediates and thereby affect the stereochemical outcome of a reaction.
| Role of Fluoride Ion | Mechanism of Action | Potential Impact on this compound Reactions |
| Base | Proton abstraction from the hydroxyl group or other acidic protons. | Generation of a naphthoxide species, which is a more potent nucleophile and can direct subsequent functionalization. |
| Nucleophile | Direct attack on electrophilic centers. | In the presence of suitable electrophiles, fluoride could compete with other nucleophiles, although it is generally a weak nucleophile in protic solvents. |
| Catalyst | In situ generation of reactive species, for example, through desilylation reactions. | Could be utilized to trigger specific reaction cascades in derivatization reactions. |
Intramolecular and Intermolecular Cyclization Mechanisms Involving Fluorinated Naphthalenes
Fluorinated naphthalenes, including derivatives of this compound, are valuable precursors for the synthesis of complex polycyclic systems through cyclization reactions. Intramolecular cyclizations often involve the formation of a new ring by connecting two positions within the same molecule. For a derivative of this compound, this could involve the hydroxyl group or a substituent introduced at another position on the naphthalene ring. The mechanism of such cyclizations can be influenced by the nature of the tether connecting the reacting moieties and the reaction conditions. For instance, intramolecular vinylic substitution on gem-difluoroalkenes has been used to synthesize fluorinated dihydronaphthalenes, which can be subsequently aromatized.
Intermolecular cyclizations, such as Diels-Alder reactions, can also be employed. While no specific examples involving this compound were found, fluorinated naphthalenes can in principle act as either the diene or dienophile component, depending on the substitution pattern. The Bergman cyclization of fluorinated benzo-fused enediynes provides another route to fluorinated naphthalene derivatives.
| Cyclization Type | General Mechanistic Pathway | Potential Application with this compound Derivatives |
| Intramolecular Nucleophilic Aromatic Substitution | A tethered nucleophile displaces one of the fluorine atoms on the naphthalene ring. | A side chain containing a nucleophile could be introduced to form a new heterocyclic ring fused to the naphthalene core. |
| Intramolecular Friedel-Crafts Reaction | An appended electrophilic group reacts with the electron-rich naphthalene ring. | The hydroxyl group would strongly direct the electrophilic attack to the ortho and para positions. |
| Intermolecular [4+2] Cycloaddition | The fluorinated naphthalene system acts as a diene or dienophile. | The electronic nature of the substituents would determine the feasibility and regioselectivity of such reactions. |
Regioselectivity and Stereocontrol in Derivatization Reactions
Achieving high regioselectivity and stereocontrol is a central goal in the derivatization of substituted naphthalenes. In the case of this compound, the interplay between the directing effects of the hydroxyl group and the two fluorine atoms is critical in determining the outcome of electrophilic and nucleophilic substitution reactions. The hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution, while the fluorine atoms are deactivating but also ortho-, para-directing. The relative positions of these substituents will dictate the preferred sites of reaction.
Stereocontrol in reactions involving derivatives of this compound would be particularly relevant in asymmetric synthesis. For instance, in reactions that generate a new stereocenter, the existing chirality of a derivatizing agent or a chiral catalyst would be crucial for inducing enantioselectivity. Aromatic interactions, including those involving the fluorinated naphthalene ring, can play a role in the transition state, influencing the stereochemical outcome.
| Reaction Type | Controlling Factors for Regioselectivity | Strategies for Stereocontrol |
| Electrophilic Aromatic Substitution | The powerful ortho-, para-directing effect of the hydroxyl group is likely to dominate over the weaker directing effect of the fluorine atoms. | The use of chiral Lewis acids or Brønsted acids as catalysts can create a chiral environment around the substrate. |
| Nucleophilic Aromatic Substitution | The positions activated by the electron-withdrawing fluorine atoms will be the most susceptible to nucleophilic attack. | Chiral nucleophiles or phase-transfer catalysts can be employed to achieve enantioselective substitution. |
| Metal-Catalyzed Cross-Coupling | The site of C-F bond activation will determine the position of the new substituent. | The use of chiral ligands on the metal catalyst is a common strategy to induce asymmetry. |
Spectroscopic Characterization and Structural Elucidation of 7,8 Difluoronaphthalen 1 Ol and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For fluorinated compounds like 7,8-Difluoronaphthalen-1-ol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Analysis of Proton Environments
In the ¹H NMR spectrum of a difluoronaphthalenol, the chemical shifts and coupling patterns of the aromatic protons provide crucial information about their positions relative to the fluorine and hydroxyl substituents. The fluorine atoms exert a significant electronic influence, affecting the shielding of nearby protons.
For a closely related compound, 1-fluoronaphthalene, the proton signals appear in the aromatic region, with distinct couplings observed between the fluorine and adjacent protons. For instance, the coupling constants J(F-19,G) = 5.4 Hz and J(F-19,J) = 10.7 Hz have been reported. chemicalbook.com In this compound, the protons on the naphthalene (B1677914) ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton of the hydroxyl group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹H NMR Data for an Analogous Fluoronaphthalene
| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |
| H-G | 7.331 | J(F-19,G) = 5.4 |
| H-J | 7.103 | J(F-19,J) = 10.7 |
Note: Data for 1-fluoronaphthalene. chemicalbook.com
¹³C NMR Investigations of Carbon Frameworks and C-F Coupling
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of fluorine atoms introduces carbon-fluorine (C-F) couplings, which are valuable for assigning carbon signals. The magnitude of the ¹J(C-F) coupling constant is typically large, while two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are smaller.
In fluorinated aromatic compounds, the carbons directly bonded to fluorine will appear as doublets with large coupling constants. For example, in a difluoromethylated compound, a triplet with a J value of 244.0 Hz was observed for the carbon attached to two fluorine atoms. rsc.org The other aromatic carbons will also show smaller couplings to the fluorine atoms, aiding in the complete assignment of the carbon spectrum. The carbon bearing the hydroxyl group (C-1) is expected to be deshielded and appear at a higher chemical shift.
¹³C NMR Data for a Difluoromethylated Analog
| Carbon | Chemical Shift (ppm) | Coupling Constant (Hz) |
| C-F | 115.88 | ¹J(C-F) = 244.0 (triplet) |
| C-OH | 73.55 | ²J(C-F) = 24.0 (triplet) |
Note: Data for a related difluoromethylated compound. rsc.org
¹⁹F NMR for Fluorine Atom Probing and Coupling Constants
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms. huji.ac.il The wide range of chemical shifts in ¹⁹F NMR helps in resolving signals even in complex molecules. alfa-chemistry.com
For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C-7 and C-8 positions. These signals would likely appear as doublets of doublets due to coupling with each other and with neighboring protons. The magnitude of the fluorine-fluorine coupling constant would depend on their spatial relationship. In a related difluorinated compound, the ¹⁹F NMR spectrum showed a doublet of doublets with large coupling constants of 297.0 Hz and 282.0 Hz. rsc.org
¹⁹F NMR Data for a Difluorinated Analog
| Fluorine | Chemical Shift (ppm) | Coupling Constant (Hz) |
| 2F | -127.5 | J = 297.0, 282.0 (dd) |
Note: Data for a related difluorinated compound. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific bond vibrations, providing information about the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H, C-F, and aromatic C-H and C=C bonds.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and these bands are usually strong. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would be observed in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like naphthalenols exhibit characteristic absorption bands in the UV region due to π → π* transitions of the conjugated system. For 1-Naphthalenol, UV/Vis absorption maxima are observed, indicating the electronic transitions within the naphthalene ring system. nist.gov The introduction of fluorine atoms can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to their electronic effects on the aromatic system.
Computational Chemistry and Theoretical Studies on 7,8 Difluoronaphthalen 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 7,8-Difluoronaphthalen-1-ol. rsc.orgmdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. mdpi.comyoutube.com For fluorinated aromatic compounds, DFT calculations can elucidate the effects of fluorine substitution on the molecule's geometry, electronic distribution, and reactivity.
The introduction of electronegative fluorine atoms into the naphthalene (B1677914) core is expected to significantly alter its electronic properties. DFT calculations can precisely map these changes, for instance, by calculating the molecular electrostatic potential (MEP). The MEP would likely show regions of negative potential around the fluorine and oxygen atoms, indicating areas susceptible to electrophilic attack, while regions of positive potential would highlight sites prone to nucleophilic attack.
Furthermore, DFT can be used to calculate various reactivity descriptors. These parameters, derived from the conceptual DFT framework, help in predicting the chemical behavior of the molecule. For a molecule like this compound, these calculations would be crucial in understanding its stability, and potential as a synthon in organic reactions. The choice of functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for obtaining accurate results for such systems. nih.govnih.gov
Illustrative DFT-Calculated Properties for a Fluorinated Naphthol Derivative
| Property | Illustrative Value | Significance |
| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molar Refractivity (cm³/mol) | 45.0 | Relates to the polarizability of the molecule and its interaction with light. |
| Polarizability (ų) | 15.2 | Measures the deformability of the electron cloud in an electric field, affecting non-covalent interactions. |
Note: The data in this table is illustrative and represents typical values for a molecule of this class. Specific experimental or computational data for this compound is not available in the cited sources.
Modeling of Intra- and Intermolecular Non-Covalent Interactions (e.g., C-F...F-C, C-H...F-C)
Non-covalent interactions play a crucial role in the supramolecular chemistry, crystal packing, and biological interactions of molecules. wikipedia.orglibretexts.orgnih.gov For this compound, a variety of such interactions are conceivable, and their nature and strength can be modeled using computational methods. These interactions include hydrogen bonding, van der Waals forces, and specific interactions involving fluorine. nih.gov
The presence of the hydroxyl group allows for classical hydrogen bonding (O-H···O), which is a strong directional interaction. Additionally, the fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C-H···F-C interactions. While weaker than conventional hydrogen bonds, these interactions can be significant in determining the conformational preferences and packing in the solid state.
Furthermore, interactions between fluorine atoms on adjacent molecules (C-F···F-C) can occur. These can be either attractive or repulsive depending on the geometry and electronic environment. Computational models can help to dissect the nature of these interactions, which are often a complex interplay of electrostatic and dispersion forces. rsc.org Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing deep insight into the forces governing molecular assembly.
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for the prediction of various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts is a key application of computational chemistry. nih.govchemrxiv.orgalfa-chemistry.com DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. researchgate.net Predicting ¹⁹F NMR chemical shifts can be challenging due to the high sensitivity of the fluorine nucleus to its electronic environment. rsc.orguni-muenchen.de However, with appropriate computational methods and basis sets, it is possible to achieve good agreement with experimental data, which can be crucial for confirming the substitution pattern on the naphthalene ring. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, characteristic frequencies for the O-H stretch, C-F stretches, and aromatic C-C and C-H vibrations can be predicted.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions within the molecule, such as π-π* transitions in the naphthalene system, and how they are affected by the fluoro and hydroxyl substituents.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Hypothetical Predicted Value | Significance |
| ¹⁹F NMR Chemical Shift (ppm) | -120 to -140 | Highly sensitive to the local electronic environment, useful for structural confirmation. |
| O-H Stretch (IR, cm⁻¹) | ~3400 | Characteristic vibrational frequency for the hydroxyl group. |
| C-F Stretch (IR, cm⁻¹) | 1100-1250 | Indicates the presence of carbon-fluorine bonds. |
| λmax (UV-Vis, nm) | ~290, ~330 | Corresponds to electronic transitions within the aromatic system. |
Note: This table contains hypothetical data based on general knowledge of similar compounds. Specific experimental or computational data for this compound is not available in the cited sources.
Analysis of Frontier Molecular Orbitals and Electronic Properties (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
For this compound, the distribution and energies of the HOMO and LUMO would be significantly influenced by the substituents. The hydroxyl group, being an electron-donating group, would likely increase the energy of the HOMO. Conversely, the electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and the LUMO. Computational methods can provide detailed visualizations of these orbitals, showing their localization on the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com DFT calculations can provide a reliable estimate of the HOMO-LUMO gap, which can be correlated with the molecule's electronic absorption properties and its potential as a semiconductor material. researchgate.netrsc.orgnih.gov
Illustrative Frontier Molecular Orbital Energies for a Fluorinated Naphthol Derivative
| Parameter | Illustrative Energy (eV) | Implication for Reactivity and Properties |
| HOMO Energy | -6.2 | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Indicates chemical stability and relates to the energy of the lowest electronic transition. |
Note: The data presented is illustrative and based on typical values for similar aromatic compounds. Specific computational data for this compound is not available in the cited sources.
Derivatization and Structural Modification of 7,8 Difluoronaphthalen 1 Ol
Synthesis of Substituted 7,8-Difluoronaphthalen-1-ol Analogs
The synthesis of substituted analogs of this compound can be approached through multi-step synthetic routes that introduce substituents at various positions on the naphthalene (B1677914) core. One common strategy involves starting with appropriately substituted precursors and constructing the fluoronaphthalene ring system. For instance, analogs with modifications in the imide ring can be synthesized from 4-fluoro-1,8-naphthalic anhydride (B1165640). This anhydride can be reacted with various amino acids, such as glycine, β-alanine, and 6-aminocaproic acid, through aminolysis to yield N-carboxyalkyl-4-fluoro-1,8-naphthalimides. nuph.edu.ua
Another versatile method for creating substituted aminonaphthols is the Betti reaction. This one-pot, three-component reaction involves the condensation of a naphthol, an aldehyde, and an amine. researchgate.nettandfonline.com By using this compound as the naphthol component, a wide array of substituted analogs can be generated by varying the aldehyde and amine reactants. researchgate.net This method is highly efficient for creating libraries of compounds for screening purposes.
Additionally, modifications can be made to existing naphthalene derivatives. For example, 1,8-difluoroanthracene can undergo nucleophilic substitution with potassium diphenylphosphide to yield 1,8-bis(diphenylphosphino)anthracene, demonstrating that fluorine atoms on a naphthalene system can be replaced to introduce new functional groups. researchgate.net
Table 1: Synthetic Strategies for this compound Analogs
| Strategy | Precursor(s) | Reactant(s) | Product Type |
| Imidation | 4-Fluoro-1,8-naphthalic anhydride | Amino acids (e.g., glycine) | N-carboxyalkyl-4-fluoro-1,8-naphthalimides nuph.edu.ua |
| Betti Reaction | This compound | Aldehydes, Amines | 1-(α-Aminoalkyl)-7,8-difluoro-2-naphthols researchgate.nettandfonline.com |
| Nucleophilic Substitution | 1,8-Difluoroanthracene | Potassium diphenylphosphide | 1,8-Bis(diphenylphosphino)anthracene researchgate.net |
Formation of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives with Tuned Electronic Properties
Fluorinated naphthalenols are valuable building blocks for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) with precisely controlled electronic properties. The introduction of fluorine atoms into a PAH framework is a known strategy to modulate characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. oup.com The high electronegativity of fluorine generally leads to a lowering of both HOMO and LUMO levels, which can increase the resistance of the material to aerial oxidation. oup.com
A powerful method for constructing complex polycyclic systems is the Diels-Alder reaction. mdpi.comrsc.orgresearchgate.netresearchgate.netrsc.org This cycloaddition reaction, often followed by an aromatization step, can be used to build new rings onto the naphthalene core. For example, a conjugated diyne can react with a styrene (B11656) derivative in a styryl dehydro-Diels-Alder reaction to form an alkynyl-naphthalene, which can then undergo further cyclizations to generate diverse PAHs. rsc.org This approach allows for the creation of PAHs with extended π-conjugation.
The electronic properties of the resulting PAHs are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). arxiv.org The fluorine substituents on the this compound precursor are retained in the final PAH, influencing its electron-accepting ability and solid-state packing. Research has shown that the HOMO–LUMO energy gaps of pinpoint-fluorinated PAHs can be systematically narrowed, and their energy levels lowered, compared to their non-fluorinated counterparts. oup.com
Table 2: Influence of Fluorination on PAH Electronic Properties
| Property | Effect of Fluorine Substitution | Rationale | Reference |
| HOMO Energy Level | Lowered | High electronegativity of fluorine (-I effect) | oup.com |
| LUMO Energy Level | Lowered | High electronegativity of fluorine (-I effect) | oup.com |
| HOMO-LUMO Gap | Generally reduced | Differential stabilization of HOMO and LUMO | oup.com |
| Oxidation Resistance | Increased | Lowered HOMO energy makes it harder to remove an electron | oup.com |
Strategies for Introducing Additional Functional Groups (e.g., Halogenation, Nitration, Amidation)
The this compound ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. masterorganicchemistry.comscienceinfo.comyoutube.com This allows for the introduction of additional functional groups onto the aromatic core.
Halogenation: Further halogenation (e.g., chlorination, bromination) can be achieved using standard electrophilic aromatic substitution conditions. masterorganicchemistry.com A Lewis acid catalyst such as AlCl₃ or FeBr₃ is typically used to generate a more potent electrophile from Cl₂ or Br₂. The incoming electrophile will be directed by the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the fluorine atoms are weak deactivators and also ortho-, para-directors. The precise location of substitution will depend on the interplay of these electronic and steric effects.
Nitration: Nitration of the naphthalene ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. youtube.com This generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration on polycyclic systems like naphthalene is sensitive to reaction conditions and the stability of the carbocation intermediate (arenium ion). youtube.comresearchgate.net For naphthalenols, the hydroxyl group's directing effect is dominant, typically leading to substitution at an ortho or para position. Kinetic and thermodynamic control can sometimes yield different isomeric products.
Amidation: Amidation can be achieved through several routes. One indirect method involves the oxidative amidation of naphtholic sulfonamides, which can lead to spirocyclic products. researchgate.net A more direct approach could involve converting the hydroxyl group to a better leaving group and performing a nucleophilic aromatic substitution, although this is generally challenging on an electron-rich ring. Alternatively, the hydroxyl group can be converted to an acid fluoride (B91410), which can then be directly amidated using reagents like germanium amides, a process that takes advantage of the high fluorophilicity of germanium. researchgate.netrsc.org
Table 3: Functionalization Reactions on the Naphthalenol Core
| Reaction | Reagents | Electrophile/Key Intermediate | Expected Outcome |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | Introduction of Br or Cl onto the aromatic ring masterorganicchemistry.com |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ (Nitronium ion) | Introduction of a nitro group (NO₂) youtube.com |
| Amidation | 1. Conversion to Acid Fluoride 2. Ph₃GeNR₂ | R₂N⁻ transfer | Formation of an amide bond researchgate.netrsc.org |
Synthesis of Chiral Fluorinated Naphthalenol Derivatives
The development of chiral fluorinated naphthalenol derivatives is of high interest for applications in asymmetric catalysis and as chiral building blocks. nih.gov Asymmetric synthesis can be achieved by employing chiral catalysts or by resolving racemic mixtures.
One prominent strategy involves the enantioselective oxidative coupling of naphthol derivatives. Chiral catalysts, such as those prepared from proline-derived diamines and copper salts, have been shown to catalyze the aerobic oxidative coupling of 2-naphthols to afford chiral binaphthols (BINOLs) with good enantioselectivity. acs.org Applying this methodology to this compound could produce novel, axially chiral difluorinated BINOL derivatives. Iron complexes with chiral ligands have also been successfully used for this type of transformation. nih.gov
Another approach involves introducing a chiral center through an organocatalytic reaction. For example, bifunctional cinchona alkaloids can catalyze tandem reactions, such as an intramolecular oxa-Michael addition followed by an electrophilic fluorination, to create chiral fluorinated flavanone (B1672756) derivatives with high enantioselectivity. nih.govresearchgate.net This demonstrates a pathway to introduce both chirality and additional fluorine atoms into a heterocyclic system derived from a phenolic precursor.
Furthermore, chiral aminonaphthols can be synthesized and utilized as organocatalysts themselves. For instance, a chiral 8-amino-2-naphthol (B94697) derivative has been used to catalyze the asymmetric α-fluorination of aldehydes. nih.gov This suggests that this compound could be converted to a chiral amino derivative, which could then serve as a valuable ligand or organocatalyst.
Table 4: Methods for Synthesizing Chiral Fluorinated Naphthalenol Derivatives
| Method | Catalyst/Reagent | Type of Chirality | Product Example | Reference |
| Asymmetric Oxidative Coupling | Chiral Diamine-Copper Complex | Axial (Atropisomerism) | Chiral Difluoro-BINOL derivative | acs.org |
| Asymmetric Oxidative Coupling | Chiral Diphosphine Oxide-Iron(II) Complex | Axial (Atropisomerism) | Chiral Difluoro-BINOL derivative | nih.gov |
| Organocatalytic Tandem Reaction | Bifunctional Cinchona Alkaloid | Point (Stereocenter) | Chiral Fluorinated Flavanone-like structure | nih.govresearchgate.net |
| Derivatization to Chiral Amine | Asymmetric amination/resolution | Point (Stereocenter) | Chiral 1-Amino-7,8-difluoronaphthalenol | nih.gov |
Advanced Applications and Future Research Directions in Fluorinated Naphthalenol Chemistry
Building Blocks for Functional Organic Materials
The development of novel organic materials for electronics and photonics relies on the precise tuning of molecular properties such as energy levels (HOMO/LUMO), charge transport characteristics, and stability. Fluorinated aromatic compounds, including derivatives of 7,8-Difluoronaphthalen-1-ol, are of significant interest in this field. The introduction of fluorine atoms can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). solvay.com
Research into fluorinated polycyclic aromatic hydrocarbons (PAHs) has demonstrated their potential as semiconducting materials. researchgate.net For instance, fluorinated tetraphenone derivatives, which can be synthesized from difluoronaphthalen precursors, exhibit high solubility and tunable electronic gaps, making them promising for creating functional materials. researchgate.net The 7,8-difluoro substitution pattern in the naphthalenol core can be exploited to construct larger, well-defined, and stable π-conjugated systems. These systems benefit from the enhanced stability and specific intermolecular interactions, such as C-F···H and C-F···π interactions, which can influence crystal packing and, consequently, the material's bulk electronic properties. mdpi.com
| Material Class | Potential Role of this compound Moiety | Desired Property Modification |
| Organic Semiconductors | Core structural unit in π-conjugated polymers or small molecules. | Tuning of HOMO/LUMO energy levels for improved charge injection/transport. |
| Emitters for OLEDs | Component of host or dopant molecules. | Enhanced thermal and chemical stability; altered photophysical properties. |
| Organic Photovoltaics | Part of donor or acceptor materials. | Modification of electronic properties to optimize energy level alignment. |
Ligands in Organometallic Catalysis
In the realm of organometallic chemistry, the electronic nature of a ligand is paramount to controlling the catalytic activity and selectivity of a metal center. Fluorinated organic molecules are increasingly used as ligands because the fluorine atoms act as strong electron-withdrawing groups. rsc.orgnsf.gov This electronic perturbation can significantly impact the properties of the resulting metal complex.
The hydroxyl group of this compound can serve as an anchoring point to a metal center, forming a fluorinated naphthoxide ligand. The presence of two fluorine atoms on the naphthalene (B1677914) ring would increase the acidity of the phenolic proton, facilitating ligand exchange and complex formation. rsc.org Furthermore, the electron-deficient aromatic system can modulate the electron density at the metal center, which can enhance its reactivity in catalytic cycles, such as oxidative addition and reductive elimination. rsc.org The defined stereochemistry of the difluoro substitution could also play a role in asymmetric catalysis, providing a rigid chiral environment when incorporated into larger ligand architectures like fluorinated BINOL-type structures. rsc.org
| Catalyst Feature | Effect of Fluorinated Naphthol Ligand | Potential Catalytic Application |
| Lewis Acidity of Metal Center | Increased due to electron-withdrawing fluorine atoms. | Reactions requiring electrophilic metal centers (e.g., Friedel-Crafts). fluorine1.ru |
| Ligand Exchange Rates | Potentially faster due to increased acidity of the hydroxyl group. | High-turnover catalytic processes. |
| Stereocontrol | Rigid backbone can be used to create a defined chiral pocket. | Asymmetric synthesis and enantioselective transformations. rsc.org |
Probes for Mechanistic Organic Chemistry Studies
Understanding the intricate details of a chemical reaction mechanism is crucial for its optimization and broader application. Fluorinated compounds can serve as powerful probes for such studies. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½, a high gyromagnetic ratio, and a 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.
By incorporating the this compound unit into a reacting molecule, researchers can use ¹⁹F NMR to monitor the reaction's progress. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment, allowing for the detection of subtle changes during a reaction, the identification of transient intermediates, and the quantification of electronic effects. mdpi.com Additionally, naphthalene derivatives are well-known for their fluorescent properties. nih.govresearchgate.net The introduction of fluorine atoms can modify the photophysical properties, such as quantum yield and emission wavelength. This allows for the design of fluorescent probes where changes in the molecular environment, such as ion binding or a chemical reaction, can be signaled by a change in fluorescence, a principle known as chelation-enhanced fluorescence (CHEF). researchgate.net
| Probe Type | Principle of Operation | Information Gained |
| ¹⁹F NMR Spectroscopy | The chemical shift of ¹⁹F is sensitive to the local electronic environment. | Reaction kinetics, intermediate identification, electronic structure. |
| Fluorescent Probes | Fluorination alters the photophysical properties of the naphthalene core. | Detection of specific analytes (e.g., metal ions), real-time monitoring of biological processes. nih.gov |
| Covalent Probes | Sulfonyl fluoride (B91410) derivatives can be synthesized for covalent labeling. | Identification of protein binding sites and drug targets. rsc.orgrsc.org |
Precursors for Complex Chemical Architectures and Synthetic Targets
The true utility of a chemical building block lies in its versatility to be transformed into more complex and valuable molecules. This compound offers multiple reaction sites for elaboration. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or used as a directing group in aromatic substitution reactions.
A clear example of its use as a precursor is demonstrated in patent literature, where this compound is used as a starting material in the synthesis of aza-tetracyclic oxazepine compounds, which have potential pharmaceutical applications. google.com In this synthesis, the hydroxyl group is protected as a methoxymethyl (MOM) ether before further elaboration of the molecule. google.com The aromatic rings, while deactivated by the fluorine atoms, can still undergo electrophilic substitution under specific conditions, with the fluorine and hydroxyl groups directing incoming substituents to particular positions. This controlled functionalization is key to building complex molecular architectures. Analogous synthetic strategies have been employed with related compounds, such as the use of 6,7-difluoronaphthalen-1-ol (B8224202) to construct the oxaphenalene skeletons of mansonone F derivatives through C-H bond functionalization. rsc.org This highlights the utility of difluoronaphthols as versatile platforms for accessing complex natural product-like structures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-Difluoronaphthalen-1-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves fluorination of naphthalenol derivatives. For example, fluorination can be achieved using agents like Selectfluor or DAST under controlled temperatures (e.g., 0–60°C) to ensure regioselectivity. Cyclization of precursor compounds followed by hydroxylation is another route, where catalysts (e.g., Pd/C or FeCl₃) and inert atmospheres (N₂/Ar) improve yields . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating the target compound .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare <sup>1</sup>H and <sup>19</sup>F NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm functional groups .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon) at –20°C. Stability tests under accelerated conditions (40°C/75% RH for 1–4 weeks) can predict degradation pathways (e.g., hydrolysis of fluorine groups). Use TLC or HPLC to monitor degradation products .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination of naphthalenol derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction mechanisms. For electrophilic fluorination, electron-donating groups (e.g., –OH) at specific positions direct fluorine addition. Computational modeling (e.g., DFT-based Fukui indices) predicts reactive sites. Alternatively, transition-metal catalysts (e.g., Pd-mediated C–H activation) enable site-specific fluorination . Validate outcomes via <sup>19</sup>F NMR and X-ray crystallography .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Correction : Use solvent-specific reference standards or computational solvent models (e.g., COSMO-RS).
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or tautomers.
- X-ray Diffraction : Resolve ambiguities by determining crystal structures . Triangulate data from multiple techniques to reconcile contradictions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate:
- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites.
- Reaction Pathways : Simulate intermediates and transition states (e.g., using Gaussian or ORCA software).
- Solvent Effects : Use implicit solvation models (e.g., PCM) to refine energy barriers. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .
Data Analysis and Experimental Design
Q. What experimental controls are essential for studying the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Include:
- Blank Reactions : Exclude the catalyst to confirm its necessity.
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer steps.
- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-determining steps .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Steric Effects : Introduce bulky substituents (e.g., –CF₃) and compare binding affinities via SPR or ITC.
- Electronic Effects : Modify fluorine substitution patterns and measure changes in pKa (via potentiometry) or redox potentials (cyclic voltammetry). Correlate findings with biological assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
